molecular formula C10H10O4 B2817520 Methyl 2-hydroxy-3-(2-oxoethyl)benzoate CAS No. 91715-56-9

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate

Cat. No.: B2817520
CAS No.: 91715-56-9
M. Wt: 194.186
InChI Key: DHBOYPJJPTYSLG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a hydroxyl group and an oxoethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-3-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 2-hydroxy-3-(2-oxoethyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-3-(2-hydroxyethyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxoethyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-(2-oxoethyl)benzoate
  • Methyl 4-acetamido-2-hydroxy-3-(2-oxoethyl)benzoate
  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Uniqueness

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

methyl 2-hydroxy-3-(2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-6-11)9(8)12/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBOYPJJPTYSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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